REACTION_CXSMILES
|
C(OC([NH:8][CH2:9][CH2:10][O:11][C:12]1[CH:17]=[C:16]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[N:15]=[C:14]([C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH:13]=1)=O)(C)(C)C.[ClH:28]>O1CCOCC1>[ClH:28].[NH2:8][CH2:9][CH2:10][O:11][C:12]1[CH:17]=[C:16]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[N:15]=[C:14]([C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH:13]=1 |f:3.4|
|
Name
|
diethyl 4-(2-tert-butoxycarbonylamino-ethoxy)-pyridine-2,6-dicarboxylate
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCCOC1=CC(=NC(=C1)C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
20.7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for about 20 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
concentrated again under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the suspension obtained
|
Type
|
FILTRATION
|
Details
|
was filtered through a sinter of porosity 4
|
Type
|
WASH
|
Details
|
The cake was washed with tert-butyl methyl ether
|
Type
|
CUSTOM
|
Details
|
dried in a desiccator under reduced pressure at room temperature
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCCOC1=CC(=NC(=C1)C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |